molecular formula C20H18ClNS B12550496 N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine--hydrogen chloride (1/1) CAS No. 849060-58-8

N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine--hydrogen chloride (1/1)

Cat. No.: B12550496
CAS No.: 849060-58-8
M. Wt: 339.9 g/mol
InChI Key: UTSDUXVVIZFIMQ-UHFFFAOYSA-N
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Description

N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine–hydrogen chloride (1/1) is a chemical compound that belongs to the class of dibenzothiophenes. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the dibenzothiophene core. The addition of hydrogen chloride forms a stable salt, enhancing its solubility and stability for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine–hydrogen chloride (1/1) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine–hydrogen chloride (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl halides, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amine

    Substitution: Various substituted dibenzothiophenes

Scientific Research Applications

N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine–hydrogen chloride (1/1) has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine–hydrogen chloride (1/1) is unique due to its specific dibenzothiophene core structure and the presence of a benzyl group, which imparts distinct chemical and biological properties. Its ability to form a stable hydrochloride salt further enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

849060-58-8

Molecular Formula

C20H18ClNS

Molecular Weight

339.9 g/mol

IUPAC Name

N-benzyl-2-methyldibenzothiophen-4-amine;hydrochloride

InChI

InChI=1S/C20H17NS.ClH/c1-14-11-17-16-9-5-6-10-19(16)22-20(17)18(12-14)21-13-15-7-3-2-4-8-15;/h2-12,21H,13H2,1H3;1H

InChI Key

UTSDUXVVIZFIMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)NCC3=CC=CC=C3)SC4=CC=CC=C42.Cl

Origin of Product

United States

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